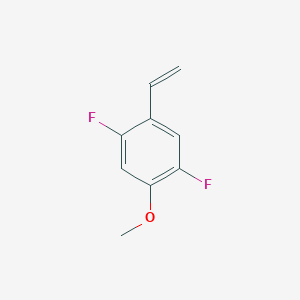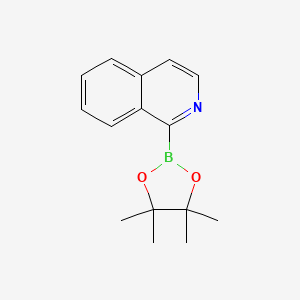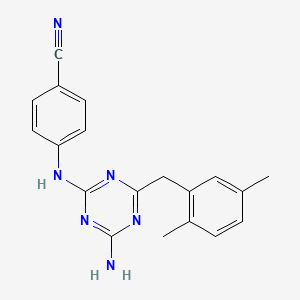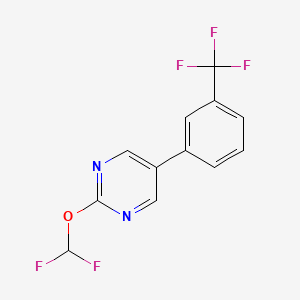
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. The compound consists of a pyrimidine ring substituted with a difluoromethoxy group and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amidines and β-diketones.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and trifluoromethylating reagents.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and catalysts.
Análisis De Reacciones Químicas
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring or the phenyl group.
Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various functional groups onto the compound.
Common reagents and conditions used in these reactions include palladium catalysts, base or acid conditions, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine has a wide range of scientific research applications, including:
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways, particularly those involving fluorinated compounds.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)phenyl isothiocyanate: This compound also contains a trifluoromethoxy group and is used in various chemical reactions and applications.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Another fluorinated compound with similar structural features, used in organic synthesis and materials science.
2-Fluoro-3-(trifluoromethyl)benzyl alcohol: A compound with a trifluoromethyl group and a hydroxyl group, used in chemical and biological research.
Propiedades
Fórmula molecular |
C12H7F5N2O |
|---|---|
Peso molecular |
290.19 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H7F5N2O/c13-10(14)20-11-18-5-8(6-19-11)7-2-1-3-9(4-7)12(15,16)17/h1-6,10H |
Clave InChI |
LTDBUXPSYSCPPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)
![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)


![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
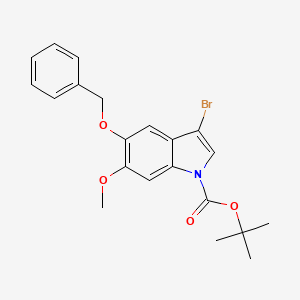
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
